molecular formula C17H15N3O B13613811 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13613811
M. Wt: 277.32 g/mol
InChI Key: FFSKMCFELHGDLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{1-[(3-Ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a bicyclic core structure with two nitrogen atoms at positions 1 and 2. The compound features an ethylamino side chain at position 5 of the benzodiazol-2-one ring, substituted with a 3-ethynylphenyl group.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-[1-(3-ethynylanilino)ethyl]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H15N3O/c1-3-12-5-4-6-14(9-12)18-11(2)13-7-8-15-16(10-13)20-17(21)19-15/h1,4-11,18H,2H3,(H2,19,20,21)

InChI Key

FFSKMCFELHGDLS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)NC(=O)N2)NC3=CC=CC(=C3)C#C

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Detailed Synthetic Steps

Step 1: Formation of 1,3-dihydro-2H-benzimidazol-2-one Core
  • Starting Material: 1,2-phenylenediamine.
  • Reagent: 1,1’-carbonyldiimidazole (CDI).
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
  • Conditions: Stirring at room temperature for 48 hours.
  • Outcome: Formation of 1H-benzo[α]imidazol-2(3H)-2-one as a white solid with high yield (~98%).

This step involves the cyclization of the diamine with CDI, leading to the benzimidazol-2-one ring system, a key heterocyclic scaffold for further modifications.

Step 3: Alkylation and Functional Group Modification
  • Reagents: Various alkyl halides such as 1,2-dibromoethane, K2CO3.
  • Solvent: 2-MeTHF.
  • Conditions: Reflux for several hours.
  • Outcome: Formation of intermediates bearing bromoalkyl substituents suitable for nucleophilic substitution.

Research and Literature Survey on Preparation

The synthesis of benzimidazol-2-one derivatives, including those substituted with ethynylphenyl amino groups, has been well documented in the literature, with a focus on achieving high yields, purity, and functional group tolerance.

  • The work by Yadi Reddy Bonuga et al. (2012) describes efficient methods for synthesizing 1,3-dihydro-2H-benzimidazol-2-one analogs using CDI-mediated cyclization and subsequent functionalization steps in green solvents like 2-MeTHF, emphasizing practical and scalable synthesis.
  • The multi-step organic synthesis approach allows for structural diversification, enabling the preparation of various analogs for biological activity screening.
  • The use of 2-MeTHF as a solvent is notable for its environmental friendliness and ability to facilitate high yields.
  • The coupling of bromoalkyl intermediates with secondary amines, including 3-ethynylaniline, under basic reflux conditions is a reliable method to introduce the desired amino substituent.

Chemical Reactions Analysis

Types of Reactions

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzodiazol-2-one derivatives, focusing on molecular features, substituents, and functional properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-{1-[(3-Ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one (Target) C₁₇H₁₄N₄O (inferred) ~290.32 3-Ethynylphenylaminoethyl High lipophilicity (ethynyl group), potential π-π stacking; unconfirmed receptor activity .
Domperidone C₂₂H₂₄ClN₅O₂ 425.91 Chloro, piperidinyl-propyl-benzodiazol-2-one Dopamine D₂/D₃ antagonist; antiemetic/gastrokinetic .
5-(1-Aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C₉H₁₀N₄O 190.20 Aminoethyl Strong hydrogen bonding; planar structure enhances π-π interactions .
5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₀H₇N₃O₃ 217.18 Nitro, propargyl Electron-withdrawing nitro group; potential for electrophilic substitution .
5-[1-(Hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one C₁₁H₁₀N₄O₂ 230.22 Hydroxyiminoethyl Hydrogen bond donor (hydroxyimino); moderate solubility .
5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one C₂₂H₂₂ClN₅O₂ 435.90 Chloro, piperidinyl-propyl-benzodiazol-2-one Structural analog of domperidone; similar antiemetic activity .

Key Observations:

Substituent Effects on Pharmacological Activity: Domperidone and its chloro-piperidinyl analog () exhibit dopamine receptor antagonism due to bulky substituents (piperidinyl-propyl groups), which enhance binding to transmembrane receptors . In contrast, the target compound’s ethynylphenyl group may confer selectivity for other targets (e.g., kinases or transporters) due to its linear, planar structure .

Hydrogen Bonding and Solubility: Compounds with amino or hydroxyimino groups (e.g., 5-(1-aminoethyl)- and 5-[1-(hydroxyimino)ethyl]- derivatives) demonstrate improved aqueous solubility due to hydrogen bonding with polar solvents . The target compound’s ethynylphenyl group likely reduces solubility but enhances membrane permeability.

Synthetic Versatility: The aminoethyl group in 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one allows for facile derivatization (e.g., acylation, alkylation), whereas the ethynylphenyl group in the target compound may enable click chemistry applications (e.g., azide-alkyne cycloaddition) .

Structural Planarity and π-π Interactions :

  • The ethynylphenyl and propargyl substituents (target compound and ) enhance planarity, promoting π-π stacking with aromatic residues in biological targets. This contrasts with domperidone’s flexible piperidinyl-propyl chain, which may adopt multiple conformations .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one?

Answer:
Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, a similar benziodazolone derivative () was synthesized using a sealed-tube reaction with DCE:TFE (1:1) as solvent, mCPBA as an oxidizing agent, and trimethylsilane-protected ethynyl groups. Key steps include:

  • Cyclization: Formation of the benzodiazol-2-one core via acid-catalyzed condensation.
  • Coupling: Introduction of the 3-ethynylphenyl group via Sonogashira or copper-catalyzed cross-coupling reactions.
  • Purification: Flash chromatography (e.g., EtOAC:DCM 1:20) yields the final product. Reaction optimization (temperature, solvent polarity) is critical for improving yields .

Advanced: How can researchers resolve low yields during the introduction of the ethynyl group in this compound?

Answer:
Low yields often stem from side reactions (e.g., alkyne dimerization) or inefficient coupling. Methodological improvements include:

  • Protection-Deprotection Strategies: Use of TMS-protected alkynes (as in ) to enhance stability during synthesis.
  • Catalyst Optimization: Transitioning from Pd/Cu to ligand-accelerated catalysts (e.g., XPhos-Pd) to improve coupling efficiency.
  • Solvent Screening: Polar aprotic solvents (e.g., DMF or THF) may enhance solubility of intermediates. Reaction monitoring via TLC or LC-MS helps identify bottlenecks .

Basic: What spectroscopic and crystallographic techniques are used for structural validation?

Answer:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in ) confirm substituent positions and purity.
  • X-ray Crystallography: Programs like SHELXL ( ) refine crystal structures, resolving bond lengths/angles. For example, SHELXL handles high-resolution data and twinned crystals via TwinRotMat and BASF parameters.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced: How should researchers address discrepancies in crystallographic data refinement?

Answer:
Data contradictions (e.g., high R-factors or twinning) require:

  • Twinning Analysis: Use SHELXL’s TWIN command ( ) to model twin domains.
  • Hydrogen Bonding Constraints: Apply restraints for disordered H-atoms in the benzodiazol-2-one ring.
  • High-Resolution Data: Collect synchrotron data (<1 Å resolution) to improve electron density maps. Cross-validation with DFT-calculated geometries can resolve ambiguities .

Basic: Which in vitro assays are appropriate for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Screening: Broth microdilution () against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Enzyme Inhibition Assays: Target enzymes (e.g., kinases or proteases) using fluorogenic substrates.
  • Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced: How can conflicting bioactivity data (e.g., variable IC50_{50}50​ values) be systematically analyzed?

Answer:
Contradictions may arise from assay conditions or compound stability. Strategies include:

  • Triangulation: Combine quantitative (e.g., dose-response curves) and qualitative data (e.g., microscopy for cell death).
  • Stability Studies: Monitor compound degradation in assay buffers via HPLC ( ).
  • Meta-Analysis: Compare results across multiple studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What computational tools support the design of derivatives with enhanced activity?

Answer:

  • Docking Simulations: Software like AutoDock Vina predicts binding modes to target proteins (e.g., benzodiazepine receptors).
  • QSAR Models: Train models using descriptors (e.g., logP, polar surface area) to correlate structure with activity.
  • DFT Calculations: Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection .

Advanced: What strategies mitigate synthetic challenges in scaling up derivatives with bulky substituents?

Answer:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Microwave Assistance: Accelerate coupling reactions (e.g., Suzuki-Miyaura) with reduced side products.
  • Green Solvents: Replace DCM with Cyrene or 2-MeTHF to enhance sustainability and solubility .

Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC: ≥95% purity (UV detection at 254 nm) is standard.
  • Elemental Analysis: C, H, N percentages within ±0.4% of theoretical values.
  • Residual Solvents: Follow ICH Q3C guidelines (e.g., DCM < 600 ppm) .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer:

  • Photoaffinity Labeling: Incorporate azide/alkyne tags for click chemistry-based target identification.
  • SPR Biosensing: Measure real-time binding kinetics to purified receptors.
  • Cryo-EM: Resolve compound-protein interactions at near-atomic resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.